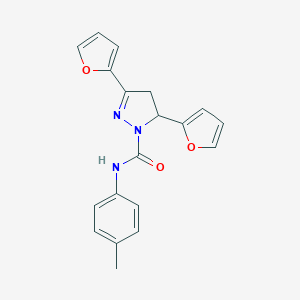
3,5-di(2-furyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-di(2-furyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3,5-di(2-furyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes or by disrupting the cell membrane.
Biochemical and Physiological Effects:
The compound 3,5-di(2-furyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that the compound exhibits anticancer, antifungal, and antibacterial activities. The compound has also been shown to have a significant effect on the activity of enzymes, including acetylcholinesterase and tyrosinase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,5-di(2-furyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide in lab experiments is its potential as a versatile compound with applications in various fields. However, the compound has certain limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on 3,5-di(2-furyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide. One potential direction is to explore the compound's potential as a fluorescent probe in biological imaging. Another direction is to investigate the compound's potential as an organic semiconductor for use in electronic devices. Finally, further studies are needed to fully understand the compound's mechanism of action and to evaluate its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 3,5-di(2-furyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is a versatile compound with potential applications in various fields. The compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand the compound's potential in various fields and to evaluate its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 3,5-di(2-furyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been achieved using different methods, including the reaction of 4-methylbenzaldehyde, 2-furfural, and hydrazine hydrate in ethanol under reflux conditions. This method has been optimized to obtain high yields of the compound. Other methods include the reaction of 4-methylbenzaldehyde, 2-furfurylamine, and acetylacetone in ethanol under reflux conditions.
Wissenschaftliche Forschungsanwendungen
The compound 3,5-di(2-furyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been evaluated for its anticancer, antifungal, and antibacterial activities. In materials science, it has been studied for its potential application as a fluorescent probe and as an organic semiconductor. In catalysis, it has been evaluated for its catalytic activity in various reactions.
Eigenschaften
Molekularformel |
C19H17N3O3 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
3,5-bis(furan-2-yl)-N-(4-methylphenyl)-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C19H17N3O3/c1-13-6-8-14(9-7-13)20-19(23)22-16(18-5-3-11-25-18)12-15(21-22)17-4-2-10-24-17/h2-11,16H,12H2,1H3,(H,20,23) |
InChI-Schlüssel |
GJFMVVDKMYZIOG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)N2C(CC(=N2)C3=CC=CO3)C4=CC=CO4 |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)N2C(CC(=N2)C3=CC=CO3)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292092.png)
![Ethyl 6-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292095.png)
![3-Ethyl 6-methyl 1-(3-chlorophenyl)-7-methyl-5-(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292098.png)
![3-Ethyl 6-methyl 1-(4-ethoxyphenyl)-7-methyl-5-(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292099.png)
![3-Ethyl 6-methyl 1-(4-fluorophenyl)-7-methyl-5-(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292100.png)
![3-Ethyl 6-methyl 1-(4-fluorophenyl)-5-(3-methoxyphenyl)-7-methyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292101.png)
![3-Ethyl 6-methyl 7-methyl-5-(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292102.png)
![3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292105.png)
![Ethyl 15-(4-fluorophenyl)-11-(4-methylphenyl)-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292107.png)
![Ethyl 15-(3-chlorophenyl)-11-(4-methylphenyl)-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292108.png)
![Ethyl 15-(4-fluorophenyl)-11-pyridin-3-yl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292110.png)
![Ethyl 15-(2-methylphenyl)-11-pyridin-3-yl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292111.png)
![Ethyl 15-(2-fluorophenyl)-11-(3-methoxyphenyl)-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292112.png)
![Ethyl 11-phenyl-7-(2-thienyl)-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate](/img/structure/B292114.png)